molecular formula C21H18F3N3 B14339614 1,3,5-Triazine, 1,3,5-tris(4-fluorophenyl)hexahydro- CAS No. 109423-09-8

1,3,5-Triazine, 1,3,5-tris(4-fluorophenyl)hexahydro-

Cat. No.: B14339614
CAS No.: 109423-09-8
M. Wt: 369.4 g/mol
InChI Key: DVAPZVYCMIPGPN-UHFFFAOYSA-N
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Description

1,3,5-Triazine, 1,3,5-tris(4-fluorophenyl)hexahydro- is a heterocyclic compound belonging to the class of hexahydro-1,3,5-triazines These compounds are characterized by a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-triazine, 1,3,5-tris(4-fluorophenyl)hexahydro- typically involves the condensation of a primary amine with formaldehyde. The general reaction can be represented as follows: [ 3 \text{RCHO} + 3 \text{NH}_3 \rightarrow (\text{RCHNH})_3 + 3 \text{H}_2\text{O} ] In this case, the primary amine would be 4-fluoroaniline, and the aldehyde would be formaldehyde. The reaction is usually carried out under controlled conditions to ensure the formation of the desired hexahydro-1,3,5-triazine derivative.

Industrial Production Methods

Industrial production of hexahydro-1,3,5-triazines often involves similar condensation reactions but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the final product with high purity. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine, 1,3,5-tris(4-fluorophenyl)hexahydro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced triazine derivatives.

    Substitution: The fluorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

1,3,5-Triazine, 1,3,5-tris(4-fluorophenyl)hexahydro- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell growth.

    Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3,5-triazine, 1,3,5-tris(4-fluorophenyl)hexahydro- involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl groups can enhance the compound’s binding affinity to these targets, leading to the modulation of specific biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine: The parent compound without the fluorophenyl substitutions.

    1,3,5-Triazine, 1,3,5-tris(4-chlorophenyl)hexahydro-: A similar compound with chlorine substituents instead of fluorine.

    1,3,5-Triazine, 1,3,5-tris(4-methylphenyl)hexahydro-: A derivative with methyl groups.

Uniqueness

1,3,5-Triazine, 1,3,5-tris(4-fluorophenyl)hexahydro- is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets.

Properties

CAS No.

109423-09-8

Molecular Formula

C21H18F3N3

Molecular Weight

369.4 g/mol

IUPAC Name

1,3,5-tris(4-fluorophenyl)-1,3,5-triazinane

InChI

InChI=1S/C21H18F3N3/c22-16-1-7-19(8-2-16)25-13-26(20-9-3-17(23)4-10-20)15-27(14-25)21-11-5-18(24)6-12-21/h1-12H,13-15H2

InChI Key

DVAPZVYCMIPGPN-UHFFFAOYSA-N

Canonical SMILES

C1N(CN(CN1C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Origin of Product

United States

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